2-Fluoro-3',4'-dimethyl-1,1'-biphenyl
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Overview
Description
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and two methyl groups attached to the other. The presence of the fluorine atom and methyl groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Diazotization and Coupling: Aniline derivatives can be diazotized using isopropyl nitrite, followed by coupling with benzene derivatives in the presence of a copper catalyst.
Chemical Reactions Analysis
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl has several applications in scientific research, including:
Medicinal Chemistry: Biphenyl derivatives are used in the development of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals, which are essential components in display technologies.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Fluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different chemical reactivity and applications.
3,4’-Dimethyl-1,1’-biphenyl: Lacks the fluorine atom, which affects its electronic properties and reactivity.
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but different substitution pattern, leading to variations in chemical behavior.
These comparisons highlight the unique properties of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89346-52-1 |
---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3 |
InChI Key |
BYZLZBXIUSVIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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